Sorafenib beta-D-Glucuronide Sorafenib beta-D-Glucuronide Sorafenib beta-D-Glucuronide is a N-glycosyl compound.
Brand Name: Vulcanchem
CAS No.: 1130164-93-0
VCID: VC17956651
InChI: InChI=1S/C27H24ClF3N4O9/c1-32-23(39)18-11-15(8-9-33-18)43-14-5-2-12(3-6-14)34-26(42)35(13-4-7-17(28)16(10-13)27(29,30)31)24-21(38)19(36)20(37)22(44-24)25(40)41/h2-11,19-22,24,36-38H,1H3,(H,32,39)(H,34,42)(H,40,41)/t19-,20-,21+,22-,24+/m0/s1
SMILES:
Molecular Formula: C27H24ClF3N4O9
Molecular Weight: 640.9 g/mol

Sorafenib beta-D-Glucuronide

CAS No.: 1130164-93-0

Cat. No.: VC17956651

Molecular Formula: C27H24ClF3N4O9

Molecular Weight: 640.9 g/mol

* For research use only. Not for human or veterinary use.

Sorafenib beta-D-Glucuronide - 1130164-93-0

Specification

CAS No. 1130164-93-0
Molecular Formula C27H24ClF3N4O9
Molecular Weight 640.9 g/mol
IUPAC Name (2S,3S,4S,5R,6R)-6-[4-chloro-N-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoyl]-3-(trifluoromethyl)anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C27H24ClF3N4O9/c1-32-23(39)18-11-15(8-9-33-18)43-14-5-2-12(3-6-14)34-26(42)35(13-4-7-17(28)16(10-13)27(29,30)31)24-21(38)19(36)20(37)22(44-24)25(40)41/h2-11,19-22,24,36-38H,1H3,(H,32,39)(H,34,42)(H,40,41)/t19-,20-,21+,22-,24+/m0/s1
Standard InChI Key HALZWBPBJOJUOZ-QMDPOKHVSA-N
Isomeric SMILES CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)N([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)Cl)C(F)(F)F
Canonical SMILES CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)N(C3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)Cl)C(F)(F)F

Introduction

Chemical and Metabolic Profile of Sorafenib Beta-D-Glucuronide

Sorafenib beta-D-glucuronide is classified as an N-glucuronide, characterized by a glucuronic acid moiety conjugated to the parent compound via a glycosidic bond. This water-soluble metabolite is generated primarily in the liver, where UGT1A9 catalyzes the glucuronidation of sorafenib . The metabolic ratio of sorafenib-glucuronide to sorafenib in plasma averages 0.30 ± 0.19, though significant interpatient variability exists, particularly in pediatric populations . Structural analysis confirms that the glucuronide retains the diphenylurea backbone of sorafenib, with modifications impacting its pharmacokinetic behavior .

Pharmacokinetic Dynamics and Enterohepatic Recycling

Systemic Exposure and Transporter Interactions

Co-administration of sorafenib with probenecid, an inhibitor of organic anion transporters (OATs) and organic anion-transporting polypeptides (OATPs), reduces sorafenib’s plasma area under the curve (AUC0–12 h) by 27% (90% CI: −38% to −14%) while increasing the sorafenib-glucuronide-to-sorafenib ratio by 29% . This suggests probenecid disrupts enterohepatic recycling by inhibiting OATP1B1-mediated hepatic uptake of sorafenib-glucuronide, thereby reducing its deconjugation back to the parent drug. In vitro studies demonstrate probenecid’s inhibition of OATP1B1 with an IC50 of 182 µM, a concentration achievable at clinical doses .

Role of Efflux Transporters

Preclinical models highlight the importance of efflux transporters in sorafenib-glucuronide disposition. In mice, Abcc2 (MRP2) and Abcc3 (MRP3) mediate biliary and systemic excretion, respectively . Genetic ablation of these transporters alters hepatic and plasma concentrations, with Abcc2 knockout mice showing 80% higher hepatic sorafenib-glucuronide levels compared to wild-type . These findings underscore the transporter’s role in modulating tissue distribution and systemic exposure.

Enzymatic Pathways Governing Glucuronidation

UGT1A9 as the Primary Catalyst

In vitro assays using human enzymes identify UGT1A9 as the principal isoform responsible for sorafenib glucuronidation, with an apparent Km of 3.6 ± 0.22 µM . This high affinity explains the metabolite’s rapid formation post-sorafenib administration. Comparatively, CYP3A4 dominates oxidative metabolism, producing sorafenib N-oxide with a Km of 12.1 ± 0.71 µM .

Developmental Changes in Pediatric Metabolism

Pediatric patients exhibit a 50% higher sorafenib N-oxide metabolic ratio than adults, though glucuronidation rates remain consistent across age groups . Hepatic UGT1A9 mRNA expression correlates strongly with sorafenib-glucuronide formation velocity (R² = 0.72, P < 0.001), indicating enzyme abundance as a key determinant of metabolic capacity .

Clinical Implications of Altered Glucuronide Dynamics

Drug-Drug Interactions

Interacting DrugEffect on Sorafenib-GlucuronideMechanismClinical Impact
Probenecid↑ Plasma glucuronide (+29%)OATP1B1 inhibitionReduced sorafenib efficacy
Azole antifungals↓ Glucuronide formation (−40%)UGT1A9 inhibitionIncreased sorafenib toxicity
Neomycin↓ Systemic sorafenib (−54%)Gut microbiota β-glucuronidase inhibitionReduced enterohepatic recycling

Genetic and Disease-Related Variability

Preclinical Insights from Physiologically Based Pharmacokinetic Models

A murine PBPK model incorporating Oatp1a/1b, Abcc2/3, and β-glucuronidase activity accurately predicts sorafenib-glucuronide disposition . Sensitivity analyses reveal:

  • UGT1A9 Vmax: Strong negative correlation with plasma sorafenib (r = −0.87) and positive correlation with glucuronide levels (r = 0.65) .

  • Abcc2 Activity: 93% reduction in hepatic glucuronide retention when inhibited .

  • Intestinal β-Glucuronidase: Contributes to 50% of sorafenib’s enterohepatic recycling in humans .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator